Clarithromycin Impurity M

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

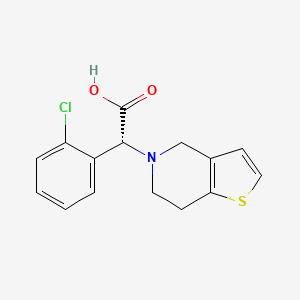

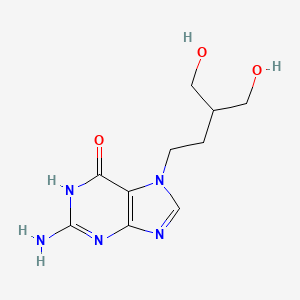

Clarithromycin Impurity M, also known as 3″-N-Demethyl-6-O-methylerythromycin A (E)-9-oxime, is a derivative of the macrolide antibiotic Clarithromycin . It is used purely for research purposes and not for human consumption .

Synthesis Analysis

In the manufacturing process for Clarithromycin, an intermediate known as erythromycin-A oxime is obtained when erythromycin-A is treated with hydroxylamine/isopropyl alcohol in the presence of acetic acid . This process generates Clarithromycin Impurity M . The concentration of this impurity increases with prolonged reaction times and/or raised reaction temperatures .Molecular Structure Analysis

The molecular formula of Clarithromycin Impurity M is C37H68N2O13 . It has a molecular weight of 748.94 .Chemical Reactions Analysis

The formation of Clarithromycin Impurity M involves an acid-base interaction, with chloramine being the electrophilic reagent . The reaction can be further modified with other reagents like hydroxylamine-O-sulfonic acid and NH2OMes .科学研究应用

Impurity Profiling and Identification

- High-performance liquid chromatography (HPLC) is used to identify and estimate both manufacturing and degradation impurities of Clarithromycin, including Impurity M. This is crucial for ensuring the quality and safety of the drug (Morgan et al., 1990).

Stability Studies

- Stability-indicating HPLC methods are developed for the separation of clarithromycin and related substances in bulk samples, including Impurity M. This helps in understanding the drug's stability under various conditions (Abuga et al., 2001).

Antibiotic Resistance Research

- Studies on clarithromycin resistance, such as in Mycobacterium intracellulare, involve examining impurities like Impurity M. Understanding impurities helps in comprehending how bacteria develop resistance to clarithromycin (Meier et al., 1994).

Environmental Impact Studies

- The ecological impact of clarithromycin, including its impurities, on aquatic ecosystems is a significant area of research. Studies on how these impurities affect algae and other microorganisms contribute to our understanding of pharmaceuticals in the environment (Peng et al., 2020).

Analytical Method Development

- Research into developing new analytical methods, such as LC-MS/MS for clarithromycin and its metabolites, often includes studying impurities like Impurity M to enhance detection and quantification accuracy (Vu et al., 2013).

Pharmacokinetics Studies

- Understanding the pharmacokinetics of clarithromycin, which involves studying its impurities, is essential for optimizing its use in treating infections. These studies help in determining appropriate dosages and understanding the drug's behavior in the body (Rodvold, 1999).

Drug Resistance Mechanisms

- The role of clarithromycin impurities in drug resistance, such as in Helicobacter pylori, is an important research area. This helps in developing better treatment strategies and understanding the mechanisms behind antibiotic resistance (Hirata et al., 2010).

Drug Formulation and Delivery Research

- Research into solid lipid nanoparticles for drug delivery includes clarithromycin and its impurities. Such studies aim to improve bioavailability and reduce adverse effects (Öztürk et al., 2019).

Chemical Derivatization Studies

- Chemical derivatization methods to enhance the detection of clarithromycin at low concentrations involve studying its impurities. This research contributes to more accurate drug monitoring and quality control (Abualhasan et al., 2020).

未来方向

属性

CAS 编号 |

127182-43-8 |

|---|---|

产品名称 |

Clarithromycin Impurity M |

分子式 |

C37H68N2O13 |

分子量 |

748.94 |

纯度 |

> 95% |

数量 |

Milligrams-Grams |

同义词 |

N-Desmethyl-6-O-methylerythromycin (9E)-Oxime; 3’’-N-Demethyl-6-O-methylerythromycin A (E)-9-oxime; Oxacyclotetradecane Erythromycin deriv. |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

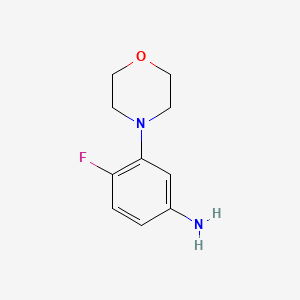

4-Fluoro-3-(morpholin-4-yl)aniline

1175797-88-2

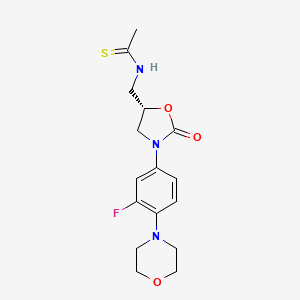

Desacetyl famciclovir hydrochloride

246021-75-0

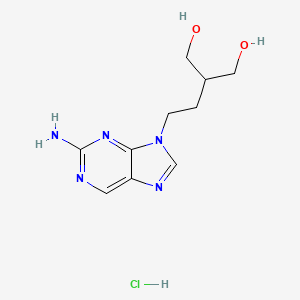

9-(4-Hydroxybutyl)guanine

23169-37-1

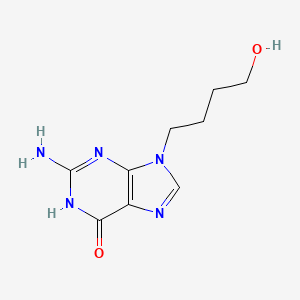

![Dimethyl 2-[2-(2-aminopurin-9-yl)ethyl]propanedioate](/img/structure/B601350.png)